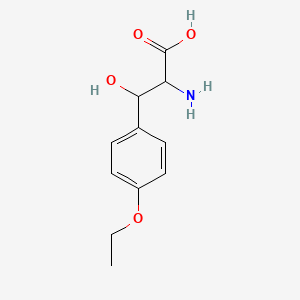

2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid

Description

2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid (IUPAC name: (2S)-2-amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid) is a chiral α-amino acid derivative featuring a 4-ethoxyphenyl substituent and a hydroxyl group on the β-carbon of the propanoic acid backbone. The ethoxy group (-OCH₂CH₃) distinguishes it from simpler phenylalanine or tyrosine analogs. This compound is synthesized via stereoselective methods, as evidenced by its (2S) configuration in commercial listings . Its structural uniqueness—combining ether, hydroxyl, and amino functionalities—makes it a candidate for pharmaceutical and coordination chemistry applications, particularly in drug design and metal-ligand complexes .

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C11H15NO4/c1-2-16-8-5-3-7(4-6-8)10(13)9(12)11(14)15/h3-6,9-10,13H,2,12H2,1H3,(H,14,15) |

InChI Key |

YKUHSESXGQYWES-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for further use.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

Oxidation: Formation of 2-amino-3-(4-ethoxyphenyl)-3-oxopropanoic acid.

Reduction: Formation of 2-amino-3-(4-ethoxyphenyl)propanoic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to various physiological effects. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their differences:

Key Differences and Implications

Substituent Effects on Physicochemical Properties

- Conversely, Droxidopa’s 3,4-dihydroxy groups increase water solubility but limit blood-brain barrier penetration .

- Electronic Effects : Halogenation (e.g., fluorine in ) introduces electronegativity, altering binding affinities in enzyme-substrate interactions . The chlorothiophene group in adds aromatic sulfur, which may influence redox properties .

Stereochemical Considerations

- The (2S) configuration of the target compound contrasts with the (2R) configuration in D-tyrosine , affecting chiral recognition in biological systems. Droxidopa’s (2S,3R) stereochemistry is critical for its norepinephrine biosynthesis activity .

Biological Activity

2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid (also known as 4-Ethoxyphenylalanine) is an amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to other amino acids and exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of 2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid is , with a molecular weight of approximately 215.25 g/mol. The compound features an amino group, a hydroxy group, and an ethoxyphenyl substituent, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid |

The biological activity of 2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid is primarily attributed to its interactions with various molecular targets within biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing pathways related to pain perception, inflammation, and neuroprotection. The exact mechanisms are still under investigation but are believed to involve:

- Receptor Interactions : Binding to specific receptors involved in neurotransmission.

- Enzyme Modulation : Influencing the activity of enzymes related to metabolic pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. It has shown promising activity against multidrug-resistant strains, particularly in the following contexts:

- Bacterial Infections : Exhibited effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.

- Fungal Infections : Displayed antifungal activity against drug-resistant Candida species.

The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 1 - 8 |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

| Drug-resistant Candida species | 8 - 64 |

Anticancer Activity

In addition to its antimicrobial properties, 2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid has been investigated for its potential anticancer effects. Studies indicate that certain derivatives of this compound can reduce cell viability in cancer cell lines such as A549 (lung cancer) and exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

The following table summarizes the anticancer effects observed:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | A549 | 20 | Significant reduction in viability |

| Compound B | Vero (normal) | >100 | Low cytotoxicity |

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives of amino acid compounds against ESKAPE pathogens, highlighting the potential of 2-Amino-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid as a scaffold for novel antimicrobial agents targeting resistant strains .

- Antioxidant Properties : Research has indicated that derivatives of this compound exhibit antioxidant activities, which could provide additional therapeutic benefits in oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.